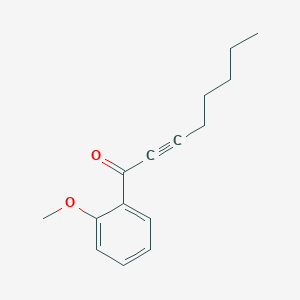
2-Octyn-1-one, 1-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyn-1-one, 1-(2-methoxyphenyl)- is an organic compound with the molecular formula C15H18O2 This compound is characterized by the presence of an octynone backbone with a methoxyphenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyn-1-one, 1-(2-methoxyphenyl)- can be achieved through several methods. One common approach involves the reaction of 1-octyn-3-ol with cuprous bromide, paraformaldehyde, and diisopropylamine in dioxane. The mixture is refluxed and stirred, followed by filtration and extraction to obtain the desired product . Another method involves the asymmetric reduction of α,β-acetylenic ketones using B-3-pinanyl-9-borabicyclo[3.3.1]nonane in tetrahydrofuran, followed by oxidation with hydrogen peroxide .
Industrial Production Methods
Industrial production of 2-Octyn-1-one, 1-(2-methoxyphenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Octyn-1-one, 1-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Octyn-1-one, 1-(2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Octyn-1-one, 1-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Octyn-3-ol
- 2-Octyn-1-ol
- 1-(2-Methoxyphenyl)piperazine
Uniqueness
2-Octyn-1-one, 1-(2-methoxyphenyl)- is unique due to its specific structural features and chemical properties.
Properties
CAS No. |
767303-63-9 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)oct-2-yn-1-one |
InChI |
InChI=1S/C15H18O2/c1-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17-2/h8-10,12H,3-6H2,1-2H3 |
InChI Key |
FNBVVQUFHVLHCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















